Decahydro-isoquinoline-1-carboxylic acid Decahydro-isoquinoline-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 169390-26-5
VCID: VC20897577
InChI: InChI=1S/C10H17NO2/c12-10(13)9-8-4-2-1-3-7(8)5-6-11-9/h7-9,11H,1-6H2,(H,12,13)
SMILES: C1CCC2C(C1)CCNC2C(=O)O
Molecular Formula: C10H17NO2
Molecular Weight: 183.25 g/mol

Decahydro-isoquinoline-1-carboxylic acid

CAS No.: 169390-26-5

Cat. No.: VC20897577

Molecular Formula: C10H17NO2

Molecular Weight: 183.25 g/mol

* For research use only. Not for human or veterinary use.

Decahydro-isoquinoline-1-carboxylic acid - 169390-26-5

CAS No. 169390-26-5
Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol
IUPAC Name 1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-1-carboxylic acid
Standard InChI InChI=1S/C10H17NO2/c12-10(13)9-8-4-2-1-3-7(8)5-6-11-9/h7-9,11H,1-6H2,(H,12,13)
Standard InChI Key VVWUWTAURHNLGY-UHFFFAOYSA-N
SMILES C1CCC2C(C1)CCNC2C(=O)O
Canonical SMILES C1CCC2C(C1)CCNC2C(=O)O

Chemical Identity and Structure

Decahydro-isoquinoline-1-carboxylic acid (CAS Number: 169390-26-5) is a bicyclic nitrogen-containing compound with the molecular formula C10H17NO2 and a molecular weight of 183.25 g/mol . The compound features a fully saturated isoquinoline scaffold (hence the "decahydro" prefix) with a carboxylic acid group positioned at the C-1 position. This compound belongs to the broader class of heterocyclic compounds containing hydrogenated isoquinoline ring systems, which have garnered significant interest in medicinal chemistry for their diverse biological activities.
The IUPAC name for this compound is 1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-1-carboxylic acid, and it can be represented by the SMILES notation C1CCC2C(C1)CCNC2C(=O)O . Its structure consists of two fused ring systems: a cyclohexane ring and a piperidine ring, with the carboxylic acid functionality located at one of the bridgehead positions.

Physical and Chemical Properties

The physical and chemical properties of decahydro-isoquinoline-1-carboxylic acid provide important insights into its behavior in various chemical and biological systems. Table 1 summarizes the key physical and chemical properties of this compound.
Table 1. Physical and Chemical Properties of Decahydro-isoquinoline-1-carboxylic acid

PropertyValueMethod
Molecular Weight183.25 g/molMeasured
Boiling Point333.4±25.0 °CPredicted
Density1.099±0.06 g/cm³Predicted
pKa2.49±0.20Predicted
XLogP3-AA-0.5Computed
Hydrogen Bond Donor Count2Computed
Hydrogen Bond Acceptor Count3Computed
Rotatable Bond Count1Computed
These properties indicate that decahydro-isoquinoline-1-carboxylic acid exhibits moderate water solubility due to its hydrophilic carboxylic acid group and basic nitrogen atom. The compound's relatively low XLogP3-AA value suggests limited lipophilicity, which may influence its pharmacokinetic behavior if used in biological applications.

Structural Comparison with Decahydro-isoquinoline-3-carboxylic acid

A critical aspect of understanding decahydro-isoquinoline-1-carboxylic acid is comparing it with its structural isomer, decahydro-isoquinoline-3-carboxylic acid. While these compounds share the same molecular formula and basic scaffold, they differ significantly in their physical, chemical, and biological properties due to the different position of the carboxylic acid group.
Decahydro-isoquinoline-3-carboxylic acid has been extensively studied for its antagonistic activity at excitatory amino acid receptors, particularly N-methyl-D-aspartate (NMDA) and 2-amino-3-(5-methyl-3-hydroxyisoxazol-4-yl) propanoic acid (AMPA) receptors . In contrast, the 1-carboxylic acid isomer has received less attention in receptor binding studies.
Research has demonstrated that the C-1 carboxy analog of potent 3-carboxylic acid AMPA antagonists is inactive, indicating that the position of the carboxylic acid group is critical for receptor binding and antagonist activity . This finding highlights the importance of structural specificity in the design of effective receptor antagonists and suggests that the 1-carboxylic acid isomer may interact with different biological targets.
Table 2. Comparative Analysis of Decahydro-isoquinoline-1-carboxylic acid and Decahydro-isoquinoline-3-carboxylic acid

FeatureDecahydro-isoquinoline-1-carboxylic acidDecahydro-isoquinoline-3-carboxylic acid
CAS Number169390-26-5 99189-26-1 (as hydrochloride salt)
Position of Carboxylic AcidC-1 positionC-3 position
Known Biological ActivityLimited data availablePotent NMDA/AMPA receptor antagonist
Stereochemical StudiesLimited informationWell-documented stereochemical preferences
Commercial AvailabilityLess commonMore widely available as research tool

Applications in Medicinal Chemistry and Drug Development

Decahydro-isoquinoline-1-carboxylic acid and its derivatives have potential applications in various fields of medicinal chemistry and drug development, building on the established applications of related isoquinoline derivatives.

Building Block for Complex Molecules

Decahydro-isoquinoline-1-carboxylic acid serves as an intermediate in the synthesis of more complex molecules, including heterocyclic systems used in medicinal chemistry. Its rigid bicyclic structure with precisely positioned functional groups makes it valuable as a building block for introducing structural complexity and spatial control in drug candidates.

Structure-Activity Relationship Studies

Comparative studies between the 1- and 3-carboxylic acid isomers contribute to a broader understanding of structure-activity relationships in this class of compounds. Such studies help elucidate the spatial and steric requirements for receptor binding and biological activity, informing the rational design of novel therapeutic agents.
Research has demonstrated that subtle structural modifications in decahydroisoquinoline derivatives can significantly impact their receptor selectivity and potency . For instance, studies on 6-substituted decahydroisoquinoline-3-carboxylic acids have revealed specific stereochemical requirements for NMDA and AMPA receptor antagonism . Similar structure-activity patterns may exist for the 1-carboxylic acid series, potentially targeting different receptor systems.

Recent Research Developments

Research on decahydroisoquinoline derivatives continues to evolve, with several important developments in recent years. While much of this research has focused on the 3-carboxylic acid isomer, these studies provide valuable insights that may be applicable to the 1-carboxylic acid isomer as well.

Receptor Selectivity Studies

Recent investigations have explored the structural requirements for selectivity between different subtypes of glutamate receptors. For instance, studies have identified compounds like (3S,4aR,6R,8aR)-6-(2-(1H-tetrazol-5-yl)ethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid as potent and selective AMPA antagonists . Understanding the structural basis for such selectivity could inform the development of 1-carboxylic acid derivatives with targeted receptor profiles.

Neuroprotective Applications

Derivatives of decahydroisoquinoline-3-carboxylic acid have demonstrated potential as neuroprotective agents in models of acute and chronic neurodegenerative disorders . These compounds act by antagonizing glutamate receptors, thereby reducing excitotoxicity. The potential neuroprotective properties of the 1-carboxylic acid series remain to be fully explored.

HIV Protease Inhibitor Development

Interestingly, decahydroisoquinoline-3-carboxylic acid derivatives have also been incorporated into potent HIV proteinase inhibitors . The specific stereochemistry of these compounds plays a crucial role in their interaction with the target enzyme. This application highlights the versatility of the decahydroisoquinoline scaffold in drug design beyond neuropharmacology.

Future Research Directions

Several promising avenues for future research on decahydro-isoquinoline-1-carboxylic acid include:

Improved Synthetic Methodologies

Development of efficient and stereoselective synthetic routes to decahydro-isoquinoline-1-carboxylic acid would facilitate more extensive exploration of this compound and its derivatives. Advances in synthetic methodology, including asymmetric catalysis and flow chemistry, could provide access to specific stereoisomers with enhanced efficiency.

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